2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline
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Overview
Description
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline is an organic compound that features a quinoline core substituted with a 2-(5-iodo-2-methoxyphenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-methoxybenzaldehyde and 2-quinolinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Azido or thiocyanato derivatives of quinoline.
Scientific Research Applications
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline
- 2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]quinoline
- 2-[(E)-2-(5-fluoro-2-methoxyphenyl)ethenyl]quinoline
Uniqueness
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom also provides a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO/c1-21-18-11-8-15(19)12-14(18)7-10-16-9-6-13-4-2-3-5-17(13)20-16/h2-12H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROLFNLCHGLBM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)I)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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